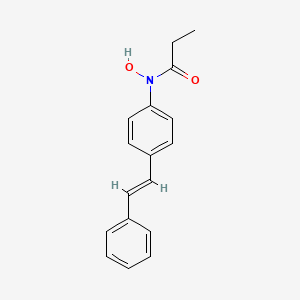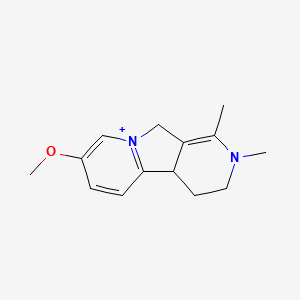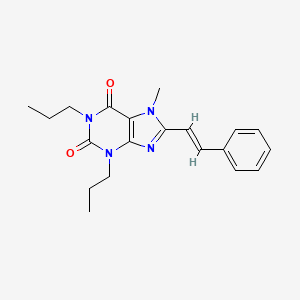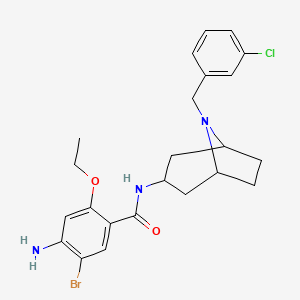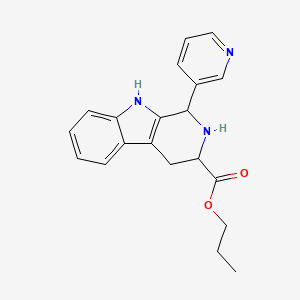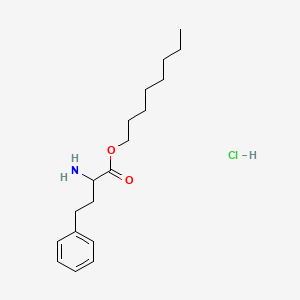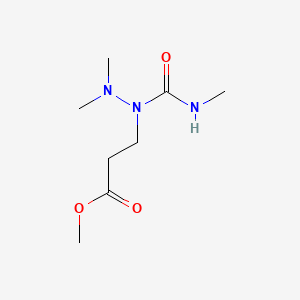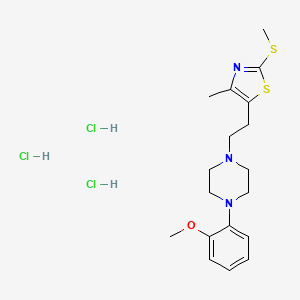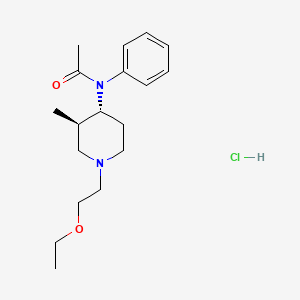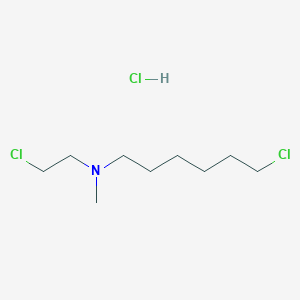
Ciclotropium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciclotropium is a recently developed parasympathicolytic agent, which means it inhibits the parasympathetic nervous system. It is a quaternary ammonium compound with anticholinergic activity, primarily used to treat gastrointestinal or biliary colics and dysmenorrhea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ciclotropium are not extensively documented. Typically, the production of such compounds involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Ciclotropium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of this compound .
Applications De Recherche Scientifique
Ciclotropium has several scientific research applications, including:
Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Studied for its potential therapeutic effects in treating gastrointestinal disorders and dysmenorrhea.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mécanisme D'action
Ciclotropium exerts its effects by inhibiting the parasympathetic nervous system. It acts as an antagonist to muscarinic receptors, particularly the M3 receptors, which are involved in smooth muscle contraction. By blocking these receptors, this compound induces relaxation of smooth muscles, thereby alleviating symptoms associated with gastrointestinal and biliary colics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Tiotropium: A long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).
Uniqueness
Ciclotropium is unique due to its specific action on gastrointestinal and biliary colics and its relatively recent development compared to other anticholinergic agents. Its quaternary ammonium structure also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Propriétés
Numéro CAS |
764602-65-5 |
|---|---|
Formule moléculaire |
C24H36NO2+ |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate |
InChI |
InChI=1S/C24H36NO2/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3/q+1/t20-,21+,22?,23?,25? |
Clé InChI |
WNMNMBROVJBYLM-CFKXAFPQSA-N |
SMILES isomérique |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |
SMILES canonique |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


